molecular formula C12H6Cl2FN3O2S B2406902 6-Cyano-N-(2,4-dichloro-6-fluorophenyl)pyridine-3-sulfonamide CAS No. 1645414-76-1

6-Cyano-N-(2,4-dichloro-6-fluorophenyl)pyridine-3-sulfonamide

Cat. No.: B2406902
CAS No.: 1645414-76-1
M. Wt: 346.16
InChI Key: JQUIGVWYMXIYPH-UHFFFAOYSA-N
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Description

6-Cyano-N-(2,4-dichloro-6-fluorophenyl)pyridine-3-sulfonamide is a synthetic organic compound characterized by its complex structure, which includes cyano, dichloro, fluorophenyl, and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyano-N-(2,4-dichloro-6-fluorophenyl)pyridine-3-sulfonamide typically involves multiple steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors such as 3-aminopyridine and a cyano-containing reagent.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced via a sulfonation reaction, where the pyridine derivative reacts with chlorosulfonic acid, followed by amination with 2,4-dichloro-6-fluoroaniline.

    Final Assembly: The final compound is obtained by coupling the cyano group with the pyridine-sulfonamide intermediate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonamide group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like halogens, nitrating agents, and alkylating agents are employed under appropriate conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 6-Cyano-N-(2,4-dichloro-6-fluorophenyl)pyridine-3-sulfonamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.

Industry

Industrially, the compound can be used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, polymers, and electronic materials.

Mechanism of Action

The mechanism of action of 6-Cyano-N-(2,4-dichloro-6-fluorophenyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and sulfonamide groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 6-Cyano-N-(2,4-dichlorophenyl)pyridine-3-sulfonamide
  • 6-Cyano-N-(2,4-difluorophenyl)pyridine-3-sulfonamide
  • 6-Cyano-N-(2,4-dichloro-5-fluorophenyl)pyridine-3-sulfonamide

Uniqueness

Compared to similar compounds, 6-Cyano-N-(2,4-dichloro-6-fluorophenyl)pyridine-3-sulfonamide is unique due to the specific positioning of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. This unique structure may result in distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

6-cyano-N-(2,4-dichloro-6-fluorophenyl)pyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl2FN3O2S/c13-7-3-10(14)12(11(15)4-7)18-21(19,20)9-2-1-8(5-16)17-6-9/h1-4,6,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQUIGVWYMXIYPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1S(=O)(=O)NC2=C(C=C(C=C2Cl)Cl)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl2FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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